Cas no 134958-57-9 (8-(3-methylbut-2-en-1-yl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol)

134958-57-9 structure
상품 이름:8-(3-methylbut-2-en-1-yl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol
8-(3-methylbut-2-en-1-yl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol 화학적 및 물리적 성질
이름 및 식별자
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- 8-(3-methylbut-2-en-1-yl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol
- 8-(3-Methyl-but-2-enyl)-9,10-dihydro-phenanthrene-2,3,5,7-tetraol
- 8-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol
- CHEBI:174997
- 1-Isopentenyl-2,4,6,7-tetrahydroxy-9,10-dihydrophenanthrene
- DTXSID50159158
- 134958-57-9
- Gancaonin V
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- 인치: InChI=1S/C19H20O4/c1-10(2)3-5-12-13-6-4-11-7-16(21)17(22)8-14(11)19(13)18(23)9-15(12)20/h3,7-9,20-23H,4-6H2,1-2H3
- InChIKey: UEXOPXIMQJMWKA-UHFFFAOYSA-N
- 미소: CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C=C1O)O)O)O)C
계산된 속성
- 정밀분자량: 312.1362
- 동위원소 질량: 312.136
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 4
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 2
- 복잡도: 445
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.3
- 토폴로지 분자 극성 표면적: 80.9Ų
실험적 성질
- 밀도: 1.326
- 융해점: 170-173°C
- 비등점: 562.1°C at 760 mmHg
- 플래시 포인트: 266.4°C
- 굴절률: 1.682
- PSA: 80.92
8-(3-methylbut-2-en-1-yl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol 관련 문헌
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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3. Book reviews
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
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Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
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